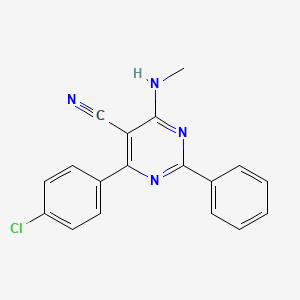![molecular formula C18H17N3O5 B2483452 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol CAS No. 956574-52-0](/img/structure/B2483452.png)
3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol, also known as HMN-176, is a chemical compound that has gained attention for its potential use in cancer treatment.
作用机制
The mechanism of action of 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is not fully understood, but it is believed to target the microtubule network in cancer cells. Microtubules are essential for cell division, and 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol disrupts this process, leading to cell death. 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has also been shown to inhibit the activity of the protein Aurora kinase A, which is involved in cell division and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation is that 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol. One area of interest is its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore the use of 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol in other diseases, such as neurodegenerative disorders. Finally, further research is needed to optimize the synthesis and formulation of 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol for clinical use.
合成方法
The synthesis of 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-(4-methoxyphenyl)-3,4-dihydropyrazole-5-one. This compound is then reacted with 2-hydroxybenzaldehyde and nitroethane to form 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol.
科学研究应用
3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
5-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-26-12-8-6-11(7-9-12)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIZBOSOUSYVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


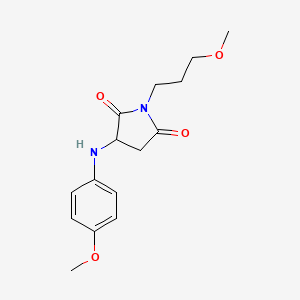
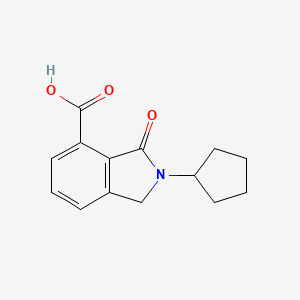
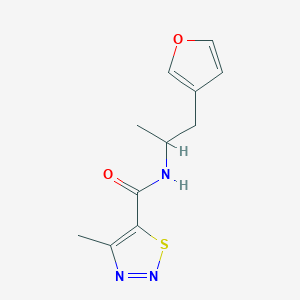


![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)
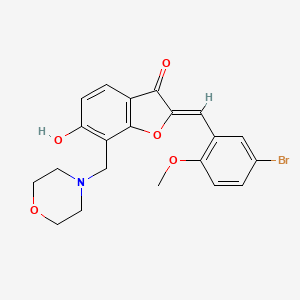

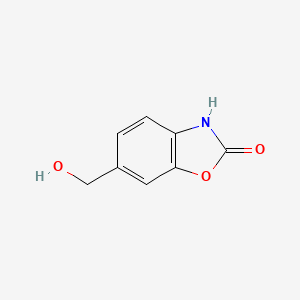
![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)
![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)
